2-ethyl-6-nitroquinazolin-4(3H)-one
Description
Overview of the Quinazolinone Ring System in Medicinal Chemistry and Materials Science
The quinazolinone nucleus is a prominent feature in numerous biologically active compounds. nih.govnih.gov Its derivatives have been reported to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. researchgate.netnih.gov This broad range of bioactivity has cemented the quinazolinone scaffold as a critical pharmacophore in drug discovery and development. nih.gov In the field of materials science, the planar and aromatic nature of the quinazolinone core, along with its capacity for various substitutions, allows for the design of novel organic materials with tailored electronic and photophysical properties.
Historical Context of Quinazolinone Scaffold Development
The journey of quinazolinone chemistry began in the 19th century. The first synthesis of a quinazoline (B50416) derivative was reported in 1869 by Griess. researchgate.net However, it was the synthesis of the unsubstituted quinazoline by Gabriel in 1903 that laid a more concrete foundation for future explorations. researchgate.net A significant milestone in the history of quinazolinones was the discovery of the sedative-hypnotic properties of methaqualone, a 2-methyl-3-o-tolyl-quinazolin-4(3H)-one, in the mid-20th century. This discovery catalyzed a surge of interest in the synthesis and biological evaluation of a multitude of quinazolinone derivatives, a pursuit that continues to this day. researchgate.net
Specific Academic Relevance of the 2-Ethyl-6-nitroquinazolin-4(3H)-one Framework
Within the extensive family of quinazolinones, the this compound framework has garnered specific academic interest due to the unique combination of its substituents.
The rationale for investigating this compound stems from the strategic placement of its functional groups. The ethyl group at the 2-position and the nitro group at the 6-position are known to modulate the electronic and steric properties of the quinazolinone core, which in turn can significantly influence its biological activity and chemical reactivity. The nitro group, in particular, is a strong electron-withdrawing group that can enhance the potential of the molecule to interact with biological targets and participate in various chemical transformations. The study of this specific derivative allows researchers to probe the structure-activity relationships of substituted quinazolinones with greater precision.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 153681-13-1 |
| Molecular Formula | C₁₀H₉N₃O₃ |
| Molecular Weight | 219.20 g/mol |
| IUPAC Name | 2-ethyl-6-nitro-3H-quinazolin-4-one |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9N3O3 |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
2-ethyl-6-nitro-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H9N3O3/c1-2-9-11-8-4-3-6(13(15)16)5-7(8)10(14)12-9/h3-5H,2H2,1H3,(H,11,12,14) |
InChI Key |
VIVANYUABSWCDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethyl 6 Nitroquinazolin 4 3h One and Its Derivatives
Classical Cyclization Approaches to the Quinazolinone Core
The construction of the quinazolinone framework has traditionally relied on cyclization reactions of anthranilic acid and its derivatives. These methods, while established, often necessitate harsh reaction conditions.
Niementowski Condensation and Related Methods
The Niementowski reaction is a foundational method for the synthesis of 4(3H)-quinazolinones, involving the condensation of an anthranilic acid with an amide at elevated temperatures. nih.govgoogle.com In the context of 2-ethyl-6-nitroquinazolin-4(3H)-one, this would entail the reaction of 5-nitroanthranilic acid with propionamide. The reaction proceeds via the initial formation of an N-acylanthranilic acid intermediate, which subsequently undergoes cyclization and dehydration to yield the final quinazolinone.
A variation of this classical approach involves the reaction of anthranilic acid with other carbonyl compounds. For instance, the reaction of anthranilic acid with ethyl acetoacetate (B1235776) has been revisited, which, contrary to original reports, was found to produce a pyrano[3,2-c]quinoline-2,5-dione derivative rather than the expected 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. researchgate.netnih.gov
Another well-established route commences with the acylation of 5-nitroanthranilic acid with propionyl chloride. This reaction yields N-propionyl-5-nitroanthranilic acid, which can then be cyclized. A common method for this cyclization is treatment with a dehydrating agent like acetic anhydride (B1165640), which leads to the formation of the intermediate 2-ethyl-6-nitro-4H-3,1-benzoxazin-4-one. uomosul.edu.iqrsc.org This benzoxazinone (B8607429) is a versatile intermediate that readily reacts with a nitrogen source, such as ammonia (B1221849), to furnish the desired this compound. uomosul.edu.iq
| Starting Material 1 | Starting Material 2 | Product | Reaction Conditions | Yield (%) | Reference |
| 5-Nitroanthranilic acid | Acyl chloride | 2-Substituted-6-nitro-4H-3,1-benzoxazin-4-one | Dimethyl formamide (B127407), room temp. to 40°C, 3h | 50-70 | uomosul.edu.iq |
| 2-Substituted-6-nitro-4H-3,1-benzoxazin-4-one | Primary amine | 2-Substituted-6-nitro-3-aryl/alkyl-quinazolin-4(3H)-one | Chloroform, reflux, 6-7h; then ethylene (B1197577) glycol, NaOH, 130-140°C, 5h | Not specified | uomosul.edu.iq |
| Anthranilic acid | Butyryl chloride | N-Butyryl anthranilic acid | Nucleophilic substitution | Not specified | raco.cat |
| N-Butyryl anthranilic acid | Acetic anhydride | 2-Propyl-4H-3,1-benzoxazin-4-one | Ring closure | Not specified | raco.cat |
| 2-Propyl-4H-3,1-benzoxazin-4-one | Aniline (B41778)/Benzylamine | 2-Propyl-3-phenyl/benzyl-quinazolin-4(3H)-one | Reflux | Not specified | raco.cat |
Reactions Involving Anthranilic Acid Derivatives and Amidines
An alternative classical approach to the quinazolinone core involves the reaction of anthranilic acid derivatives with amidines. This method provides a direct route to 2-substituted quinazolinones. For the synthesis of the target compound, 5-nitroanthranilic acid or its ester could be reacted with propionamidine. The reaction typically proceeds in the presence of a base.
Advanced and Green Chemistry Synthetic Strategies
In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in organic chemistry. These advanced strategies often offer milder reaction conditions, shorter reaction times, and higher yields compared to classical methods.
Transition-Metal-Free Cyclizations
Transition-metal-free synthetic routes are highly desirable due to the reduced cost and toxicity associated with the absence of metal catalysts. Several transition-metal-free methods for the synthesis of quinazolinones have been reported. researchgate.netgoogle.com One such approach involves the reaction of 2-aminobenzamides with various coupling partners under metal-free conditions. For the synthesis of this compound, a plausible route would involve the cyclization of a suitably substituted 2-aminobenzamide (B116534).
Another notable transition-metal-free method is the iodine-catalyzed aerobic oxidative synthesis of quinazolines from 2-aminobenzophenones and amines. google.com While this specific example leads to 2-arylquinazolines, the underlying principle of iodine-catalyzed C-N bond formation could potentially be adapted for the synthesis of 2-alkyl-substituted quinazolinones.
| Starting Material 1 | Starting Material 2 | Product | Reaction Conditions | Yield (%) | Reference |
| 2-Aminobenzamides | Thiols | 2-Aryl/heteroaryl-quinazolin-4(3H)-ones | One-pot intermolecular annulation | Up to 98 | researchgate.net |
| 2-Ethynylanilines | Benzonitriles | (Z)-Quinazoline-substituted ethenes | KOtBu, DMA/toluene, 110°C, 2h | 31-77 | google.com |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rsc.orgrsc.orgchiet.edu.eg The application of microwave irradiation in the synthesis of quinazolinones has been shown to significantly reduce reaction times and improve yields. For example, the Niementowski synthesis of a 6,7-disubstituted quinazolin-4(3H)-one from a substituted 2-aminobenzamide and formamide was achieved in just 5 minutes with an 87% yield under microwave irradiation. rsc.org
The synthesis of this compound could be efficiently achieved by adapting classical methods to microwave conditions. For instance, the cyclization of N-propionyl-5-nitroanthranilic acid or the reaction of 2-ethyl-6-nitro-4H-3,1-benzoxazin-4-one with ammonia could be significantly accelerated using microwave heating. A one-pot microwave-assisted synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from anthranilic acid, acid chlorides, and primary amines has been reported with reaction times as short as 7-10 minutes.
| Starting Material 1 | Starting Material 2 | Catalyst/Medium | Power/Temp | Time | Yield (%) | Reference |
| 2-Halobenzoic acids | Amidines | Iron-catalyzed/Water or DMF | Not specified | Not specified | Moderate to high | |
| 5-Benzyloxy-4-methoxy-2-aminobenzamide | Formamide | Acetic acid | 300 W | 5 min | 87 | rsc.org |
| Anthranilic acid | Acid chlorides & primary amines | One-pot | 560 W | 7-10 min | Not specified | |
| 2-Aminobenzamide | Chloroacetylchloride | Basic aqueous media | Not specified | Not specified | Not specified | chiet.edu.eg |
Enzymatic Catalysis in Quinazolinone Formation
The use of enzymes as catalysts in organic synthesis represents a key aspect of green chemistry, offering high selectivity and mild reaction conditions. While the application of enzymatic catalysis in quinazolinone synthesis is an emerging field, promising results have been reported. For instance, α-chymotrypsin has been successfully employed to catalyze the cyclization of an aldehyde and 2-aminobenzamide, which is a key step in the formation of the quinazolinone ring. Although a specific application to this compound has not been detailed, the general principle suggests that enzymatic methods could be developed for the synthesis of this and related compounds, potentially offering a more environmentally benign alternative to traditional chemical methods.
Regioselective Synthesis of Substituted Quinazolinones Relevant to this compound
Achieving the desired substitution pattern on the quinazolinone core is critical for tailoring its chemical properties. Regioselective synthesis allows for the specific placement of functional groups, such as the ethyl group at the C-2 position and the nitro group at the C-6 position.
Strategies for C-2 Ethyl Substitution
The introduction of an ethyl group at the C-2 position of the quinazolinone ring can be accomplished through various synthetic routes. One common approach involves the cyclization of appropriately substituted anilines or N-arylamidines. beilstein-journals.orgnih.gov For instance, the reaction of 2-aminobenzamides with α-keto acids can yield 2-substituted quinazolinones under catalyst-free conditions in water. organic-chemistry.org
Copper-catalyzed reactions have also proven effective. A one-pot synthesis can be achieved through the reaction of 2-bromobenzamides with nitriles in the presence of a copper(I) catalyst and a base. organic-chemistry.org Another method involves the copper-catalyzed reaction of (2-aminophenyl)methanols with aldehydes. organic-chemistry.org Furthermore, a visible-light-promoted C-H alkylation of nitrogen-containing heteroarenes using C4-alkyl 1,4-dihydropyridines as radical precursors offers an efficient method for late-stage functionalization at the C-2 position. organic-chemistry.org
Strategies for C-6 Nitro Group Introduction
The introduction of a nitro group at the C-6 position is typically achieved through the nitration of a pre-formed quinazolinone or by using a nitro-substituted precursor. The strong electron-withdrawing nature of the nitro group makes it a key functional group for modifying the electronic properties of the quinazolinone scaffold. mdpi.com
A common method involves the nitration of a quinazolinone derivative using a mixture of concentrated sulfuric acid and fuming nitric acid. nih.gov For example, 7-fluoro-6-nitroquinazolin-4(3H)-one is synthesized by heating 7-fluoroquinazolin-4(3H)-one with concentrated H₂SO₄ and fuming HNO₃. nih.gov The crude product is then precipitated by pouring the reaction mixture into ice water and can be purified by recrystallization. nih.gov
Alternatively, a nitro-substituted anthranilic acid can be used as a starting material. nih.govijapbc.com For instance, 6-nitroquinazolin-4(3H)-one can be prepared by fusing 5-nitro-anthranilic acid with an excess of formamide, sometimes in the presence of catalysts like silica (B1680970) gel and ferric chloride under microwave irradiation. ijapbc.com The use of 2-nitrobenzamides and aryl aldehydes with a reducing agent like sodium dithionite (B78146) also provides a one-pot procedure for preparing 2-aryl-substituted 6-nitroquinazolinones. organic-chemistry.org
Formation of 4(3H)-one Tautomers
The 4(3H)-quinazolinone structure exists in tautomeric equilibrium with its 4-hydroxyquinazoline (B93491) form. rsc.org The 4(3H)-one tautomer is generally the more stable and predominant form. The formation of this tautomer is an integral part of most quinazolinone syntheses.
The final step in many synthetic pathways, particularly those involving cyclization of 2-aminobenzamides or related precursors, leads to the formation of the 4(3H)-one structure. rsc.orgnih.gov For example, the reaction of 2-aminobenzamide with trimethyl orthoformate in the presence of hydrochloric acid directly yields the 4(3H)-quinazolinone. rsc.org The stability of the 4(3H)-one tautomer is driven by the formation of a stable amide linkage within the heterocyclic ring. nih.gov
Precursor-Based Synthesis and Transformation Pathways
The use of pre-synthesized heterocyclic intermediates that can be transformed into the desired quinazolinone is a common and effective strategy. Benzoxazinones are particularly useful precursors in this regard.
Utilization of Benzoxazinones as Intermediates
Benzoxazinones are versatile intermediates for the synthesis of quinazolinones. nih.govnih.gov They are typically prepared from anthranilic acids. nih.govmongoliajol.info For example, reacting a substituted anthranilic acid with an acyl chloride (like 3-chloropropionyl chloride or 4-chlorobutyryl chloride) yields an N-acyl-anthranilic acid, which can then be cyclized to the corresponding benzoxazinone using acetic anhydride. nih.gov
Reactions of 2-Azido-5-nitrobenzonitrile (B6189016) in Quinazolinone Formation
While direct, one-pot conversions of 2-azido-5-nitrobenzonitrile to this compound are not extensively documented in readily available scientific literature, a highly plausible multi-step synthetic route can be proposed. This pathway hinges on the initial transformation of the azide (B81097) functionality into a more reactive amino group, which then serves as a key intermediate for the construction of the quinazolinone ring.
The proposed synthesis can be dissected into two primary stages:
Reduction of the Aryl Azide: The initial step involves the reduction of the azido (B1232118) group in 2-azido-5-nitrobenzonitrile to form 2-amino-5-nitrobenzonitrile (B98050). This is a common and well-established transformation in organic synthesis. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation or the use of reducing agents like stannous chloride being effective methods.
Acylation and Cyclization to the Quinazolinone Ring: The resulting 2-amino-5-nitrobenzonitrile is a versatile precursor for quinazolinone synthesis. The formation of the this compound would then proceed via the introduction of an ethyl group at the 2-position, followed by cyclization. A common method to achieve this is through acylation of the amino group with a suitable reagent, such as propionyl chloride or propanoic anhydride, to form an N-acylated intermediate. This intermediate can then undergo intramolecular cyclization to yield the desired quinazolinone.
A general representation of this proposed synthetic pathway is outlined below:
Scheme 1: Proposed Synthetic Route from 2-Azido-5-nitrobenzonitrile
It is noteworthy that the synthesis of quinazolin-4(3H)-ones from 2-aminobenzonitriles is a well-documented process. For instance, the use of acetic formic anhydride to synthesize 6-nitroquinazolin-4(3H)-one from 5-nitroanthranilonitrile (an alternative name for 2-amino-5-nitrobenzonitrile) has been reported, achieving an 82% yield. researchgate.net This precedent strongly supports the feasibility of using a similar approach with an ethyl-containing acylating agent to obtain the 2-ethyl derivative.
The table below summarizes the key transformations and reagents involved in the proposed synthetic pathway.
| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |
| 1 | 2-Azido-5-nitrobenzonitrile | H₂, Pd/C or SnCl₂ | 2-Amino-5-nitrobenzonitrile | Reduction |
| 2 | 2-Amino-5-nitrobenzonitrile | Propionyl chloride or Propanoic anhydride | N-(2-cyano-4-nitrophenyl)propanamide | Acylation |
| 3 | N-(2-cyano-4-nitrophenyl)propanamide | Acid or Base catalyst | This compound | Intramolecular Cyclization |
This proposed route provides a logical and scientifically sound strategy for the synthesis of this compound, leveraging the reactivity of the versatile 2-amino-5-nitrobenzonitrile intermediate.
Chemical Reactivity and Derivatization Strategies of 2 Ethyl 6 Nitroquinazolin 4 3h One
Functional Group Transformations on the Nitro Group (e.g., Reduction to Amino)
The nitro group at the C-6 position of the quinazolinone ring is a key site for functional group transformations, with its reduction to an amino group being a particularly valuable reaction. This transformation opens up a plethora of possibilities for further derivatization. The reduction of aromatic nitro compounds is a well-established process in organic chemistry and can be achieved using various reagents and conditions. wikipedia.orgnih.gov
The resulting 6-amino-2-ethylquinazolin-4(3H)-one is a crucial intermediate for introducing new functionalities. For instance, the newly formed amino group can undergo diazotization followed by Sandmeyer or related reactions to introduce a wide array of substituents. Furthermore, it can be acylated, alkylated, or used as a nucleophile in condensation reactions to build more complex molecular architectures.
Commonly employed methods for the reduction of the nitro group to an amine include:
Catalytic Hydrogenation: This method often utilizes catalysts such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas. It is generally a clean and efficient method. wikipedia.org
Metal/Acid Systems: A classic and widely used method involves the use of metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). researchgate.netlibretexts.org
Other Reducing Agents: Other reagents such as sodium dithionite (B78146) (Na2S2O4) or stannous chloride (SnCl2) can also be effective for this transformation. wikipedia.org The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity.
The reduction of the nitro group is a critical step in the synthesis of many biologically active quinazolinone derivatives. nih.gov
Electrophilic and Nucleophilic Substitution Reactions on the Quinazolinone Ring System
The quinazolinone ring system itself is amenable to various substitution reactions, allowing for modifications at several positions.
Reactivity at C-4 Position
The C-4 position of the quinazolin-4(3H)-one core is part of a cyclic amide (lactam) structure. The carbonyl group at C-4 can be converted to a chloro group by reacting with reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). This transformation generates a highly reactive 4-chloroquinazoline (B184009) intermediate. The chlorine atom at the C-4 position is then susceptible to nucleophilic substitution by a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is a cornerstone for the synthesis of numerous quinazoline-based drugs, such as gefitinib (B1684475) and erlotinib, where an aniline (B41778) derivative displaces the C-4 chloro substituent. google.com
Derivatization at the Nitrogen Atoms (N-1 and N-3)
The quinazolinone ring contains two nitrogen atoms, N-1 and N-3, which can be sites for derivatization, although their reactivity differs. N-3, being part of the lactam, is the more common site for substitution. Alkylation or acylation at the N-3 position can be achieved by treating the quinazolinone with an appropriate alkyl or acyl halide in the presence of a base. This allows for the introduction of a wide variety of substituents, which can significantly influence the biological activity of the resulting compounds. nih.govnih.gov
For instance, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of a 3-amino derivative, which can be further modified. nih.gov N-1 derivatization is less common and generally requires specific reaction conditions.
Substitution on the Phenyl Ring (e.g., C-7)
The phenyl ring of the quinazolinone system can undergo electrophilic substitution reactions. The directing effects of the existing substituents on the ring will determine the position of the incoming electrophile. In the case of 2-ethyl-6-nitroquinazolin-4(3H)-one, the nitro group is a deactivating meta-director, while the fused pyrimidinone ring's influence is more complex.
A notable example of substitution on the phenyl ring is the reaction of 7-chloro-6-nitroquinazolin-4(3H)-one with sodium p-toluenesulfinate, which results in the formation of 6-nitro-7-tosylquinazolin-4(3H)-one. mdpi.com This demonstrates that nucleophilic aromatic substitution can also occur on the phenyl ring, particularly when activated by an electron-withdrawing group like the nitro group. The introduction of a sulfonyl group at the C-7 position has been explored for the synthesis of novel quinazoline (B50416) derivatives with potential biological activities. mdpi.com
Formation of Hybrid and Conjugate Architectures Incorporating the this compound Moiety
The versatile reactivity of this compound and its derivatives allows for their incorporation into larger, hybrid molecular architectures.
Quinazolinone-Schiff Base Derivatives
A prominent strategy for creating hybrid molecules is the formation of Schiff bases. This typically involves the condensation of an amino-substituted quinazolinone with an aldehyde or a ketone. For example, the 6-amino derivative of this compound can be reacted with various substituted aldehydes to form a series of quinazolinone-Schiff base derivatives. nih.govresearchgate.netekb.eg
The general synthetic route involves the initial reduction of the nitro group to an amine, followed by the condensation reaction with an aldehyde, often under acidic or basic catalysis. The resulting Schiff bases possess an imine (-N=CH-) linkage, which can be a key pharmacophore in its own right or can be further reduced to a secondary amine, providing additional structural diversity. The synthesis of such hybrid molecules has been a focus of research due to their potential to exhibit a wide range of biological activities. researchgate.net
| Starting Material | Reagent | Product | Reference |
| This compound | Reducing Agent (e.g., Sn/HCl) | 6-Amino-2-ethylquinazolin-4(3H)-one | researchgate.netlibretexts.org |
| This compound | POCl3 | 4-Chloro-2-ethyl-6-nitroquinazoline | google.com |
| This compound | Alkyl/Acyl Halide + Base | N-3 Substituted Derivative | nih.govnih.gov |
| 7-Chloro-6-nitroquinazolin-4(3H)-one | Sodium p-toluenesulfinate | 6-Nitro-7-tosylquinazolin-4(3H)-one | mdpi.com |
| 6-Amino-2-ethylquinazolin-4(3H)-one | Substituted Aldehyde | Quinazolinone-Schiff Base Derivative | nih.govresearchgate.netekb.eg |
Quinazolinone-Urea Hybrids
The synthesis of hybrids incorporating a urea (B33335) or thiourea (B124793) moiety represents a significant strategy in the derivatization of the quinazolinone core. These functionalities are introduced to modulate the molecule's electronic and hydrogen-bonding characteristics. While research on the specific this compound is limited, studies on analogous structures provide a clear blueprint for the synthesis of such hybrids.
A common strategy involves creating a linkage between the quinazolinone ring and a urea functional group. For instance, an ethylthio bridge has been used to connect the quinazolinone-4(3H)-one ring to a urea moiety. This design incorporates essential hydrogen bond acceptor and donor (HBA/HBD) features, which are crucial for forming hydrogen bonds. The terminal part of the urea is often a phenyl or benzyl (B1604629) group, which can be substituted with various electron-withdrawing or electron-donating groups to fine-tune the molecule's properties.
Quantitative Structure-Activity Relationship (QSAR) studies have highlighted that the inclusion of urea and thiourea groups can be pivotal in enhancing the cytotoxic effects of quinazolinone-based compounds. The general synthetic approach and the rationale behind creating these hybrids are summarized in the table below.
Table 1: Synthesis Strategies for Quinazolinone-Urea Hybrids
| Linkage Strategy | Starting Material | Reagents | Resulting Hybrid Structure | Rationale |
| Ethylthio Bridge | 2-Thioxoquinazolin-4(3H)-one | Chloroacetyl chloride, Hydrazine, Isocyanate/Isothiocyanate | Quinazolinone-S-CH2-CO-NH-NH-C(O/S)-R | Introduces flexible linker and H-bonding groups. |
| N3-Position Linkage | 3-Amino-quinazolin-4(3H)-one | Chloroacetyl chloride, Aryl isocyanate/isothiocyanate | Quinazolinone-N-CO-CH2-NH-C(O/S)-R | Direct attachment to the quinazolinone nitrogen. |
| C6-Position Linkage | 6-Amino-quinazolin-4(3H)-one | Phosgene equivalent, Amine | Quinazolinone-NH-C(O)-NH-R | Utilizes the amino group on the benzene (B151609) ring. |
This table presents generalized strategies based on the chemistry of the quinazolinone scaffold.
Integration with Other Heterocyclic Systems
Fusing or linking the this compound scaffold with other heterocyclic rings is a widely explored avenue for creating novel chemical entities. This approach aims to combine the pharmacophoric features of different heterocyclic systems to produce molecules with enhanced or novel biological activities. Thiazole (B1198619), triazole, and imidazolone (B8795221) are common heterocyclic partners for the quinazolinone core.
One established method for creating these hybrids involves the reaction of a 2-substituted-6-nitro-3,1-benzoxazin-4-one with a primary amine that already contains the second heterocyclic moiety. For example, to synthesize quinazolinone-thiazole hybrids, a 2-ethyl-6-nitro-3,1-benzoxazin-4-one can be refluxed with an aminoethyl-thiazole derivative. nih.gov This reaction proceeds via the opening of the benzoxazinone (B8607429) ring by the amine and subsequent cyclization to form the quinazolinone ring system, effectively linking the two heterocycles. nih.govnih.gov
Another approach involves building the second heterocycle onto a pre-formed quinazolinone structure. For instance, a 3-amino-quinazolinone derivative can be reacted with chloroacetyl chloride to produce an intermediate which is then cyclized with a reagent like 4-methyl-4-H-1,2,4-triazole-3-thiol to yield a quinazolinone-triazole hybrid. nih.gov
The synthesis of imidazolone-fused quinazolinones has also been reported, further expanding the diversity of these integrated systems. researchgate.net These strategies highlight the versatility of the quinazolinone scaffold in generating complex, multi-ring structures.
Table 2: Examples of Quinazolinone-Heterocycle Integration
| Integrated Heterocycle | Synthetic Precursors | Key Reagents/Conditions | Resulting Structure Type | Ref. |
| Thiazole | 2-Substituted-6-nitro-3,1-benzoxazin-4-one, 2-phenyl-4-(2-aminoethyl)thiazole | Chloroform, reflux; Ethylene (B1197577) glycol, NaOH | 2-Substituted-6-nitro-3-(2-(2-phenylthiazol-4-yl)ethyl)quinazolin-4(3H)-one | nih.gov |
| Triazole | 3-Amino-quinazolinone, Chloroacetyl chloride, 4-Methyl-4-H-1,2,4-triazole-3-thiol | Dichloromethane/triethylamine; Dry acetone, K2CO3, reflux | Quinazolinone-triazole hybrid via an acetamide (B32628) linker | nih.gov |
| Imidazolone | Isatoic anhydride (B1165640), Amino acid esters | Pyridine, reflux | Imidazolone-fused quinazolinone | researchgate.net |
Theoretical and Computational Studies on 2 Ethyl 6 Nitroquinazolin 4 3h One
Molecular Modeling and Docking Studies for Receptor Binding Affinity Prediction
Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand), such as 2-ethyl-6-nitroquinazolin-4(3H)-one, and a macromolecular target, typically a protein or enzyme. These studies are crucial for predicting the binding affinity and understanding the mode of interaction, which are key determinants of a compound's potential pharmacological activity.
For quinazolinone derivatives, molecular docking studies have been instrumental in elucidating their binding to various kinase enzymes, which are often implicated in cancer. For instance, docking analyses of quinazolin-4(3H)-one derivatives with epidermal growth factor receptor (EGFR) kinase have revealed key interactions. These include hydrogen bonds with specific amino acid residues like Met793 and Thr790, as well as van der Waals and pi-alkyl interactions with other residues within the active site. nih.gov Such studies help in understanding how modifications to the quinazolinone scaffold can enhance binding affinity and selectivity. nih.gov
In the context of designing novel inhibitors, molecular docking can be used to screen a library of compounds against a specific target. For example, newly synthesized quinazolin-2,4-dione analogues were docked into the active site of the main protease (Mpro) of SARS-CoV-2 to assess their potential as antiviral agents. ekb.eg The binding affinities obtained from these simulations help in prioritizing compounds for further experimental testing. ekb.eg The interactions observed, such as hydrogen bonding involving the quinazoline (B50416) moiety and amide fragments, provide a structural basis for the observed binding energies. ekb.eg
The general approach in these studies involves creating a three-dimensional model of the ligand and the receptor. The ligand's conformation is then optimized, and it is "docked" into the receptor's binding site using sophisticated algorithms. The resulting poses are scored based on various energy functions to predict the most favorable binding mode and affinity.
While specific docking studies for this compound are not extensively detailed in the provided results, the methodologies applied to similar quinazolinone compounds are directly applicable. The presence of the ethyl group at the 2-position and the nitro group at the 6-position would significantly influence the steric and electronic properties of the molecule, thereby affecting its interactions with a given receptor. Docking studies would be essential to predict how these specific substitutions impact binding compared to other quinazolinone derivatives.
Conformational Analysis and Tautomerism (e.g., Amide-Iminol Tautomerism)
Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The flexibility of the ethyl group and the potential for rotation around the bond connecting it to the quinazolinone ring are key aspects of its conformational landscape.
A significant aspect of the structure of quinazolin-4(3H)-ones is the possibility of amide-iminol tautomerism . researchgate.net Tautomers are isomers of a compound that readily interconvert, and in this case, the interconversion involves the migration of a proton and the shifting of a double bond. The amide form contains a carbonyl group (C=O) and an N-H bond within the ring, while the iminol form has a hydroxyl group (O-H) and a carbon-nitrogen double bond (C=N).
The equilibrium between the amide and iminol forms can be influenced by factors such as the solvent and the electronic nature of substituents on the quinazolinone ring. The iminol tautomer is significant because the presence of the C=N double bond is a characteristic feature of Schiff bases, and this form can be crucial for certain biological activities and chelation with metal ions. researchgate.net For instance, some hydrazide compounds are considered Schiff bases due to the accessibility of their iminol tautomer. researchgate.net
In the solid state, X-ray crystallography of related compounds like 6-nitroquinazolin-4(3H)-one has shown that the molecule exists in the amide form. nih.gov However, in solution or within a biological environment, the equilibrium may shift. Computational methods, such as DFT, can be used to calculate the relative energies of the amide and iminol tautomers of this compound to predict which form is more stable and therefore more populated under different conditions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are widely used in drug discovery to predict the activity of new compounds and to optimize the structure of existing ones. nih.gov
QSAR studies on quinazolin-4(3H)-one analogs have been performed to develop models that can predict their inhibitory activity against targets like EGFR. unar.ac.idnih.gov These models are typically built using a set of compounds with known activities (the training set) and then validated using an independent set of compounds (the test set). unar.ac.idnih.gov
The process of building a QSAR model involves several steps:
Data Set Collection: Assembling a series of compounds with measured biological activity. unar.ac.id
Descriptor Calculation: Generating a set of numerical descriptors that represent the chemical structure of each compound. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Development: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: Assessing the statistical significance and predictive power of the model using various metrics such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive correlation coefficient for the external test set (R²pred). nih.gov
For nitroaromatic compounds, QSAR models have been developed to predict their toxicity. mdpi.com These models often use descriptors related to hydrophobicity and electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO), which is relevant for the nitroreduction process. mdpi.com
While no specific QSAR model for this compound is detailed in the provided search results, it could be included in a dataset of quinazolinone derivatives to develop a QSAR model for a particular biological activity. The descriptors for this compound would be calculated and used as input for the model. The model could then be used to predict its activity and to suggest modifications to its structure that might improve its potency.
Biological and Pharmacological Research Applications of 2 Ethyl 6 Nitroquinazolin 4 3h One in Vitro and Mechanistic Investigations
Anticancer Activities and Molecular Mechanism Investigations
The quest for novel anticancer agents has led researchers to explore the cytotoxic potential of 2-ethyl-6-nitroquinazolin-4(3H)-one against various cancer cell lines. These investigations have revealed multifaceted mechanisms of action, including enzyme inhibition, direct cytotoxicity, and modulation of key cellular pathways.
Inhibition of Specific Enzymes (e.g., Dihydrofolate Reductase (DHFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2))
Quinazolinone derivatives are recognized for their ability to inhibit crucial enzymes involved in cancer progression. While direct studies on this compound's inhibition of Dihydrofolate Reductase (DHFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are not extensively detailed in the provided search results, the broader class of quinazolinones has shown significant activity. For instance, some quinazolinone derivatives have been identified as potent inhibitors of VEGFR-2, a key regulator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis. nih.govnih.gov Similarly, the antifolate activity of some quinazolines, which involves the inhibition of DHFR, is a well-established anticancer strategy. nih.gov The presence of the nitro group at the 6-position and the ethyl group at the 2-position of the quinazolinone scaffold in this compound suggests it may also interact with these or other enzymatic targets, a hypothesis that warrants further specific investigation.
In Vitro Cytotoxicity Profiles Against Various Cancer Cell Lines
Numerous studies have evaluated the cytotoxic effects of quinazolinone derivatives against a panel of human cancer cell lines. While specific data for this compound is part of a broader class of compounds, the research indicates that substitutions on the quinazolinone ring significantly influence anticancer activity. For example, various 2-substituted quinazolin-4(3H)-ones have demonstrated broad-spectrum cytotoxicity against cell lines such as glioblastoma (U87, SJ-G2), melanoma, breast cancer (MCF-7, BT-549), cervical cancer (HeLa), colon cancer (HT-29, HCT-116), prostate cancer (PC3), and liver cancer (HepG2). nih.govnih.govrsc.org
Interactive Table: Cytotoxicity of Quinazolinone Derivatives Please note that the following table represents a general overview of the cytotoxic activity of various quinazolinone derivatives, as specific IC50 values for this compound were not available in the provided search results.
| Cancer Cell Line | Compound Class | Observed Activity |
| Glioblastoma (U87, SJ-G2) | 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones | Sub-μM potency for some analogues. rsc.org |
| Melanoma (A-375) | 2-thioquinazolin-4(3H)-one conjugates | Induction of G2/M phase cell cycle arrest and apoptosis. mdpi.com |
| Breast Cancer (MCF-7) | Quinazolinone-thiazole hybrids | Potent inhibition of cell proliferation. nih.govnih.gov |
| Cervical Cancer (HeLa) | 2-phenylquinazolin-4(3H)-one derivatives | Some compounds showed higher inhibitory activity than adriamycin. ewha.ac.kr |
| Colon Cancer (HT-29, HCT-116) | Quinazolinone-thiazole hybrids, 3-phenylquinazolin-2,4(1H,3H)-diones | Efficient inhibition of cell growth in a dose-dependent manner. nih.govnih.govnih.gov |
| Prostate Cancer (PC3) | Quinazolinone-thiazole hybrids | High cytotoxic activities observed for some compounds. nih.govnih.gov |
| Liver Cancer (HepG2) | 2-heptadecyl-6-iodosyl-4H-benzo nih.govewha.ac.kroxazin-4-one derivatives | In vitro activity against the cell line. researchgate.net |
| Ovarian Cancer (A2780) | Quinazolin-4(3H)-one derivatives | Excellent cytotoxicity observed for most tested compounds. nih.gov |
Photodynamic Activity and Reactive Oxygen Species Generation
Photodynamic therapy (PDT) is a promising cancer treatment that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS). nih.govnih.gov While there is no direct evidence in the provided search results linking this compound to photodynamic activity, the generation of ROS is a known mechanism of action for some anticancer agents. The nitro group in the compound could potentially influence its electronic properties and its ability to participate in redox reactions, which are central to ROS generation. Further research is required to determine if this specific compound can act as a photosensitizer or otherwise promote ROS production in cancer cells upon light activation.
Modulation of Cellular Pathways (e.g., NF-κB, HDAC)
The anticancer effects of quinazolinone derivatives are often attributed to their ability to modulate key cellular signaling pathways that regulate cell survival, proliferation, and inflammation. Two such pathways are the nuclear factor-kappa B (NF-κB) and histone deacetylase (HDAC) pathways.
The NF-κB signaling pathway plays a crucial role in the inflammatory response and cell survival, and its dysregulation is implicated in many cancers. nih.gov Some HDAC inhibitors have been shown to suppress NF-κB activity, suggesting a potential mechanism for their anti-inflammatory and anticancer effects. nih.gov
Histone deacetylases (HDACs) are enzymes that play a critical role in gene expression by modifying chromatin structure. nih.gov Inhibitors of HDACs have emerged as a promising class of anticancer drugs. nih.govmdpi.com The quinazolinone scaffold has been utilized as a "cap" group in the design of novel HDAC inhibitors, with some derivatives showing potent and selective inhibition of specific HDAC isoforms, such as HDAC6. mdpi.com These inhibitors can induce cell cycle arrest, promote apoptosis, and reduce the colony-forming ability of cancer cells. mdpi.com The potential of this compound to modulate these pathways is an area that warrants further investigation to elucidate its full mechanistic profile.
Antimicrobial Activities
In addition to its anticancer potential, the quinazolinone scaffold is also a well-known pharmacophore in the development of antimicrobial agents.
Antibacterial Potency Against Bacterial Strains (e.g., Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, Escherichia coli)
Quinazolinone derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Studies have shown that certain quinazolinone-based compounds exhibit potent activity against clinically significant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli. nih.govnih.govmdpi.com
The mechanism of action for the antibacterial effects of quinazolinones can vary. Some derivatives are known to inhibit bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway. nih.gov Others have been designed as inhibitors of bacterial DNA gyrase and topoisomerase IV, similar to fluoroquinolone antibiotics. nih.gov
While specific data on the antibacterial potency of this compound is not explicitly detailed in the provided search results, the general activity of the quinazolinone class against these key bacterial strains suggests that this compound could also possess antimicrobial properties. The nature and position of substituents on the quinazolinone ring are critical in determining the spectrum and potency of antibacterial activity. nih.gov Therefore, dedicated studies are necessary to evaluate the specific antibacterial profile of this compound.
Antifungal Activity
The quinazolinone scaffold is a recognized pharmacophore with considerable antifungal potential. nih.gov While specific data on the antifungal activity of this compound is not extensively documented in publicly available research, studies on structurally related quinazolinone derivatives highlight the promise of this chemical class against various fungal pathogens.
Research has shown that substitutions at the 2 and 3 positions, as well as the presence of halogen atoms at the 6 and 8 positions of the quinazolinone ring, can enhance antimicrobial and antifungal activities. nih.gov For instance, certain furo[2,3-f]quinazolin-5-ols and 6,7-bis(arylthio)-quinazoline-5,8-diones have demonstrated good antifungal activity against a range of fungi. nih.gov The introduction of a nitro group, as seen in the subject compound, is a common strategy in the development of antimicrobial agents. mdpi.com
Studies on other quinazolinone derivatives have demonstrated activity against various fungal species. For example, a series of amino acid-conjugated quinazolinones exhibited good antifungal activity against selected pathogenic fungi. eurjchem.com Similarly, novel quinazolinone derivatives have been synthesized and shown to be active against phytopathogenic fungi. mdpi.com One study on quinazolinone derivatives revealed that compound 6c was particularly effective against several plant pathogenic fungi, with IC50 values in the low microgram per milliliter range. nih.gov
Table 1: Antifungal Activity of a Related Quinazolinone Derivative (Compound 6c)
| Fungal Species | IC50 (µg/mL) |
| Sclerotinia sclerotiorum | 2.46 nih.gov |
| Pellicularia sasakii | 2.94 nih.gov |
| Fusarium graminearum | 6.03 nih.gov |
| Fusarium oxysporum | 11.9 nih.gov |
This table presents data for a related quinazolinone derivative, compound 6c, as specific data for this compound was not available.
Investigating Mechanisms of Antimicrobial Action (e.g., Interaction with Bacterial Enzymes)
The antimicrobial action of quinazolinone derivatives is often attributed to their interaction with essential bacterial enzymes and cellular processes. While the specific enzymatic targets of this compound have not been explicitly detailed, the broader class of quinazolinones is known to interfere with critical pathways such as cell wall synthesis and DNA replication. nih.gov
The nitro group present in this compound is a key feature, as nitro compounds often exert their antimicrobial effects through redox reactions within the cell, leading to toxicity and cell death. mdpi.com The reduction of the nitro group can generate reactive nitrogen species that damage cellular components. mdpi.com
Mechanistic studies on related antifungal compounds have provided insights into potential modes of action. For example, the investigation of one quinazolinone derivative, compound 6c , revealed that it caused abnormal mycelial morphology, damaged organelles, and increased cell membrane permeability in Sclerotinia sclerotiorum. nih.gov This suggests that disruption of cell membrane integrity could be a key part of the antifungal mechanism for this class of compounds.
Other Biological Modulations
Beyond its potential antimicrobial properties, the quinazolinone scaffold has been explored for its ability to modulate various biological pathways, including those involved in inflammation and nitric oxide signaling.
Nitric Oxide Synthase (NOS) Inhibition (iNOS and nNOS isoforms)
Nitric oxide (NO) is a crucial signaling molecule involved in a wide range of physiological and pathological processes, and its production is catalyzed by nitric oxide synthases (NOS). The inducible isoform, iNOS, is often associated with inflammatory conditions. Several quinazolinone derivatives have been investigated as inhibitors of NOS.
Studies have shown that certain quinazolinones can inhibit the expression of inducible nitric oxide synthase (iNOS). nih.gov For instance, quinazolinone derivatives with an aliphatic substituent at the R3 position have demonstrated good to excellent inhibition of iNOS mRNA expression. nih.gov Specifically, a derivative with a trifluoromethyl group showed excellent inhibition of iNOS mRNA expression. nih.gov While direct inhibitory data for this compound on iNOS and nNOS isoforms is not available, the general inhibitory potential of the quinazolinone scaffold against iNOS suggests a possible avenue for its biological activity.
One study on a dinitro-substituted compound, which shares the nitro-group feature, indicated that the number of nitro groups, rather than their specific position, might favor an inhibitory interaction with the heme fraction of the enzyme. mdpi.com
Anti-inflammatory Properties and Related Pathways
The anti-inflammatory potential of quinazolinone derivatives is a significant area of research. mdpi.comfabad.org.tr A key mechanism underlying the anti-inflammatory effects of many compounds is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes. nih.gov
Several studies have demonstrated that quinazolinone derivatives can inhibit the expression of inflammatory mediators such as cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) by targeting the NF-κB pathway. nih.gov For example, certain quinazolinones have been shown to inhibit the expression of COX-2 and IL-1β mRNA in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.gov
The presence of a nitro group, as in this compound, has been noted in compounds with anti-inflammatory activity. One dinitro-substituted compound was found to be a potent inhibitor of iNOS and also a multi-target inhibitor of COX-2, IL-1β, and TNF-α. mdpi.com
Table 2: Inhibition of Inflammatory Gene Expression by a Related Quinazolinone Derivative
| Inflammatory Gene | % Gene Expression (relative to LPS control) |
| COX-2 | 3.79% (for compound 24) nih.gov |
| iNOS | 13.98% (for compound 25) nih.gov |
| IL-1β | 10.85% (for compounds 10-12) nih.gov |
This table presents data for related quinazolinone derivatives, as specific data for this compound was not available.
Biochemical Probe Applications for Enzyme and Protein Studies
The ability of quinazolinone derivatives to interact with and inhibit various enzymes suggests their potential application as biochemical probes to study enzyme structure and function. mdpi.com For instance, their inhibitory activity against kinases and other enzymes makes them valuable tools for dissecting cellular signaling pathways. tandfonline.com
While there is no specific information available on the use of this compound as a biochemical probe, the broader class of quinazolinones has been utilized in such a capacity. For example, their inhibitory effects on tyrosinase have been studied to understand the enzyme's mechanism. mdpi.com The development of potent and selective quinazolinone-based inhibitors for various enzymes could provide valuable chemical tools for biochemical and pharmacological research.
Structure Activity Relationship Sar Studies of 2 Ethyl 6 Nitroquinazolin 4 3h One Derivatives
Influence of Substituents at C-2 on Biological Efficacy
The C-2 position of the quinazolinone ring is a key site for modification that directly impacts biological efficacy. nih.govresearchgate.net The introduction of various functional groups at this position can lead to significant changes in activity.
Alkyl and Aryl Groups : Simple alkyl substitutions, such as the ethyl group in the parent compound, are common. Studies on related analogs have shown that increasing the alkyl chain length, for instance to a propyl group, can enhance anticancer activity. rsc.org The substitution of a phenyl group at the C-2 position has been identified as an essential requirement for the inhibition of certain targets like the Breast Cancer Resistance Protein (BCRP). nih.gov
Thioalkyl and Heterocyclic Groups : Placing a thioalkyl fragment at the C-2 position has been shown to increase biological activity. nih.gov Furthermore, incorporating heterocyclic moieties, such as a thiazole (B1198619) group, at this position can result in compounds with strong anticancer potency. nih.govnih.gov
| C-2 Substituent | Observed Biological Activity | Reference |
|---|---|---|
| Propyl | Potent anticancer activity | rsc.org |
| Phenyl | Essential for BCRP inhibition | nih.gov |
| Thioalkyl | Increased general biological activity | nih.gov |
| Thiazole | Active against various cancer cell lines | nih.govnih.gov |
Role of the Nitro Group at C-6 in Biological Activity and Reactivity
The C-6 position of the quinazolinone core is a strategic point for substitution, and the electronic nature of the substituent plays a significant role in the molecule's activity. nih.govnih.gov
Electron-Withdrawing Groups : The presence of strong electron-withdrawing groups, such as the nitro group in 2-ethyl-6-nitroquinazolin-4(3H)-one, is frequently associated with enhanced biological effects. rsc.org Such groups can influence the electronic properties of the entire fused ring system, thereby affecting its interaction with biological targets. For instance, the presence of electron-withdrawing groups like chloro, bromo, fluoro, and nitro on an associated arylidine ring has been found to be effective for antibacterial activity. rsc.org
Modification of the Nitro Group : The nitro group itself can serve as a chemical handle for further modification. In one study, the reduction of a nitroaromatic group at a similar position to an aniline (B41778), followed by acylation to an N-acetyl or N-mesyl derivative, significantly improved antibacterial activity. acs.org This highlights that while the nitro group is important, its conversion to other functional groups can also be a viable strategy for optimizing activity. acs.org The presence of a halogen atom at the C-6 position has also been shown to improve antimicrobial activities. nih.gov
| C-6 Substituent | Observed Biological Activity | Reference |
|---|---|---|
| Nitro | Effective for antibacterial activity (on associated ring) | rsc.org |
| Halogen (e.g., Chloro, Iodo) | Improved antimicrobial and anti-inflammatory activity | researchgate.netnih.gov |
| Amino (from Nitro reduction) | Intermediate for more active compounds | acs.org |
| N-acetyl / N-mesyl (from Amino) | Improved antibacterial activity | acs.org |
Impact of N-Substitution on Quinazolinone Activity Profiles
Alkyl and Aryl Groups : The synthesis of 2-methyl-3-alkyl-6-nitro-4-(3H)quinazolinones demonstrates the common strategy of introducing alkyl groups at this position. nih.gov The presence of a substituted aromatic ring at the N-3 position is considered essential for antimicrobial activities. nih.gov
Heterocyclic Moieties : A widely employed strategy to enhance biological potency is the attachment of various heterocyclic rings at the N-3 position. nih.govnih.gov For example, linking a thiadiazole moiety at this position has been shown to increase anti-inflammatory activity. researchgate.net In hybrid molecules, N-substitution on a ring system attached to the quinazolinone core was found to be essential for anti-proliferative activity. rsc.org
| N-3 Substituent Type | Observed Biological Activity | Reference |
|---|---|---|
| Alkyl Groups | Commonly used in synthesis for various activities | nih.gov |
| Substituted Aromatic Ring | Essential for antimicrobial activity | nih.gov |
| Heterocyclic Rings (e.g., Thiadiazole) | Can increase anti-inflammatory and other activities | rsc.orgresearchgate.net |
Pharmacophore Identification and Optimization Strategies
A pharmacophore represents the spatial arrangement of molecular features essential for a specific biological activity. tandfonline.com For the quinazolinone class of compounds, several key pharmacophoric features have been identified through extensive research.
Core Pharmacophore Features : The fundamental quinazolinone pharmacophore typically includes a hydrogen bond acceptor (the C-4 carbonyl oxygen), a hydrogen bond donor (the N-3 proton, if unsubstituted), and a hydrophobic aromatic region provided by the fused benzene (B151609) ring. ijpscr.info
Refined Model for this compound Derivatives : Based on the SAR data, a more refined pharmacophore model for this specific series would include:
A variable hydrophobic or functional group at the C-2 position.
A key hydrogen bond acceptor at the C-4 carbonyl.
A strong electron-withdrawing feature at the C-6 position.
A site for diverse substitutions at the N-3 position, often accommodating bulky heterocyclic groups.
Optimization Strategies : Optimization involves the systematic modification of these pharmacophoric points to enhance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. mdpi.com Modern drug design frequently employs computational tools like 3D-QSAR (Quantitative Structure-Activity Relationship) and molecular modeling to build and validate these pharmacophore models. tandfonline.comijpscr.infonih.gov Such validated models serve as effective filters in virtual screening campaigns to identify novel and potent derivatives from large chemical databases. tandfonline.comnih.gov
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
While classical methods for quinazolinone synthesis, such as the Niementowski reaction, are well-established, the future of synthesizing 2-ethyl-6-nitroquinazolin-4(3H)-one and its derivatives lies in developing more efficient, cost-effective, and environmentally benign methodologies. ekb.eg Current research on related quinazolinones has highlighted several promising strategies that could be adapted.
Future synthetic efforts will likely focus on:
One-Pot, Multi-Component Reactions: These reactions, which combine several steps into a single operation, are highly efficient. A potential route for this compound could involve a three-component reaction between 2-amino-5-nitrobenzoic acid, propionyl chloride (or a related acylating agent), and an amine source, catalyzed by novel reagents. researchgate.net
Green Chemistry Approaches: The use of water as a solvent and recoverable catalysts like graphene oxide nanosheets has been shown to be effective for quinazolinone synthesis and represents a significant step towards sustainability. rsc.org
Continuous Flow Chemistry: The application of continuous flow techniques can lead to significantly reduced reaction times, improved yields, and safer handling of reactive intermediates compared to traditional batch processing. organic-chemistry.org This technology would be particularly advantageous for the large-scale production of this compound.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner products. This has been successfully applied to other heterocyclic systems and holds promise for quinazolinone synthesis.
| Synthesis Strategy | Potential Advantages | Relevant Research Context |
| One-Pot Reactions | Increased efficiency, reduced waste, simplified purification. | Synthesis of quinazolin-4(3H)-ones from isatoic anhydride (B1165640), acyl chlorides, and amines. researchgate.net |
| Green Catalysis | Use of aqueous media, catalyst recyclability, reduced environmental impact. | Graphene oxide nanosheets as a catalyst in water. rsc.org |
| Continuous Flow | Faster reactions, higher yields, enhanced safety, scalability. | Ring-opening of epoxides with 2-aminobenzamide (B116534). organic-chemistry.org |
| Microwave-Assisted | Rapid reaction times, improved yields, cleaner reaction profiles. | General principle applied in modern organic synthesis. |
Exploration of New Biological Targets and Mechanistic Pathways
Quinazolinones are known to interact with a wide range of biological targets. nih.gov While research into the specific targets of this compound is in its early stages, the broader quinazolinone family provides a roadmap for future investigations. The key objective is to move beyond preliminary screening and elucidate the precise molecular mechanisms of action.
Emerging areas of exploration include:
Protein Kinase Inhibition: Many quinazolinone derivatives are potent inhibitors of protein kinases, which are crucial in cell signaling and are often dysregulated in cancer. nih.gov Future studies should screen this compound against a broad panel of kinases, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR2), to identify specific inhibitory activities. nih.gov
Antiproliferative and Apoptosis-Inducing Effects: The cytotoxic effects of related nitro-quinazolinones against various cancer cell lines have been documented. nih.govmdpi.com Future research must determine if this compound can induce apoptosis (programmed cell death) and identify the specific cellular pathways involved, such as the caspase cascade or Bcl-2 family protein regulation. mdpi.com
Antimicrobial and Antiviral Activity: Given the documented antibacterial, antifungal, and antiviral properties of the quinazolinone core, it is crucial to evaluate this compound against a diverse range of microbial and viral pathogens. nih.gov
Neuropharmacological Targets: Some quinazolinones exhibit anticonvulsant and sedative properties. nih.govekb.eg Investigating the interaction of this compound with central nervous system receptors, such as GABAa receptors, could reveal potential applications in neurological disorders.
Rational Design of Next-Generation this compound Analogues through Computational Approaches
Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. By applying these methods, researchers can rationally design new analogues of this compound with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Future computational strategies will involve:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific target, such as the active site of an enzyme. Docking studies can help prioritize which analogues to synthesize and can provide insights into the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding affinity. nih.gov For example, docking could be used to model the binding of this compound within the ATP-binding pocket of various kinases. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. By developing a QSAR model for a series of this compound analogues, researchers can predict the activity of new, unsynthesized compounds.
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This model can then be used to search virtual libraries for new and structurally diverse compounds that fit the pharmacophore and are likely to be active.
| Computational Method | Application for Analogue Design | Research Precedent |
| Molecular Docking | Predicting binding modes and affinity to specific targets like kinases. | Docking analysis of quinazolin-4(3H)-ones against CDK2, HER2, EGFR. nih.gov |
| QSAR | Predicting the biological activity of novel analogues based on their structure. | Widely used in medicinal chemistry to guide lead optimization. |
| Pharmacophore Modeling | Identifying key structural features for activity and discovering novel scaffolds. | Combining pharmacophores into single molecules to overcome drug resistance. nih.gov |
Applications in Advanced Chemical Biology Probes and Tools
Beyond direct therapeutic applications, this compound and its derivatives can be developed into sophisticated chemical probes to investigate biological systems. These tools are crucial for target identification, validation, and understanding complex cellular processes.
Future developments in this area could include:
Fluorescent Probes: By conjugating a fluorophore to the quinazolinone scaffold, researchers can create probes to visualize the subcellular localization of the compound or its biological target in real-time using advanced microscopy techniques.
Affinity-Based Probes: Attaching a reactive group or a photo-affinity label to the molecule would allow for the covalent labeling and subsequent identification of its protein targets from complex cell lysates, a critical step in elucidating its mechanism of action.
Functionalized Analogues for Assay Development: Synthesizing derivatives with specific linkers would enable their immobilization onto solid supports, facilitating the development of high-throughput screening assays to identify other molecules that bind to the same target.
Synergistic Effects in Combination Therapies (Conceptual Framework)
The future of cancer treatment and other complex diseases increasingly lies in combination therapies that target multiple pathways simultaneously to enhance efficacy and overcome drug resistance. The broad biological profile of quinazolinones makes them excellent candidates for such approaches. nih.gov
A conceptual framework for exploring the synergistic potential of this compound includes:
Combination with Standard Chemotherapeutics: Investigating whether this compound can enhance the cytotoxic effects of established anticancer drugs. For example, if the compound inhibits a specific kinase, it could be combined with a DNA-damaging agent to create a powerful two-pronged attack on cancer cells.
Overcoming Drug Resistance: A key strategy involves creating hybrid molecules that combine the quinazolinone pharmacophore with another active moiety in a single chemical entity. nih.gov This approach could potentially target both the primary disease mechanism and a resistance pathway.
Targeting Multiple Hallmarks of Cancer: If this compound is found to inhibit angiogenesis (the formation of new blood vessels that feed tumors), it could be combined with a drug that induces apoptosis, thereby targeting two different cancer hallmarks. nih.gov
The exploration of these future research directions will be critical in defining the ultimate scientific and therapeutic value of this compound and its next-generation analogues.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-ethyl-6-nitroquinazolin-4(3H)-one, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via nitration of a pre-functionalized quinazolinone core. For example, 7-fluoro-6-nitroquinazolin-4(3H)-one was prepared by nitrating 7-fluoroquinazolin-4(3H)-one with fuming HNO₃ in concentrated H₂SO₄ at 373 K for 1 h . Optimization may involve adjusting reaction temperature, acid ratios, or using regioselective protecting groups. Monitoring via TLC and recrystallization (e.g., from acetic acid) improves purity .
Q. How can the structural identity of this compound be confirmed experimentally?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- X-ray diffraction : Refinement with SHELX software (e.g., SHELXL for small-molecule crystallography) to resolve bond lengths and angles. Hydrogen atoms are typically positioned geometrically with riding constraints .
- Spectroscopy : ¹H/¹³C-NMR for substituent assignment, IR for carbonyl (C=O, ~1666 cm⁻¹) and nitro (N–O, ~1533/1346 cm⁻¹) group identification, and mass spectrometry for molecular ion validation .
Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?
- Methodology : Test solubility in polar aprotic solvents (e.g., DMF, DMSO) and acidic media (e.g., acetic acid) based on analogous compounds . Stability studies under light, heat, and humidity should follow protocols for nitroaromatics, with storage recommendations in inert atmospheres .
Advanced Research Questions
Q. How do electronic effects of the 6-nitro and 2-ethyl substituents influence the reactivity of the quinazolin-4(3H)-one core?
- Methodology : Computational modeling (DFT calculations) can predict electron density distribution and reactive sites. Experimentally, compare electrophilic substitution patterns (e.g., sulfonation, halogenation) with derivatives like 6-nitro-7-tosylquinazolin-4(3H)-one . The nitro group’s electron-withdrawing nature may direct further functionalization to meta/para positions .
Q. What strategies resolve contradictions in reported synthetic yields or by-product formation for nitroquinazolinones?
- Methodology : Systematic analysis of variables (e.g., nitrating agent purity, reaction time). For example, conflicting yields in nitration steps may arise from incomplete reagent mixing or side reactions (e.g., over-oxidation). Use HPLC or GC-MS to track intermediates and optimize quenching conditions (e.g., ice-water vs. controlled pH precipitation) .
Q. Can this compound serve as a precursor for antitumor agents, and what functionalization routes are most promising?
- Methodology : Explore nucleophilic displacement at the 4(3H)-one oxygen or alkylation at the 2-ethyl group. Analogous compounds, such as pyridazinylthioquinazolin-4(3H)-ones, were functionalized via reactions with hydrazine derivatives or anhydrides to enhance bioactivity . Screen derivatives against cancer cell lines, focusing on kinase inhibition (e.g., EGFR) common to 4-anilinoquinazoline scaffolds .
Q. How can computational tools predict the binding affinity of this compound derivatives to biological targets?
- Methodology : Molecular docking (AutoDock, Schrödinger) against crystallized enzyme structures (e.g., topoisomerases or kinases). Validate predictions with SAR studies, prioritizing substituents that enhance hydrophobic interactions (e.g., aryl/alkyl groups) or hydrogen bonding (e.g., hydroxyl, amino) .
Data Contradiction Analysis
Q. How to address discrepancies in spectroscopic data for nitroquinazolinone derivatives across studies?
- Methodology : Cross-validate using orthogonal techniques. For instance, conflicting ¹H-NMR shifts may arise from solvent effects (DMSO vs. CDCl₃) or tautomerism. Use DEPT, HSQC, and HMBC NMR experiments to resolve ambiguous assignments . Compare with crystallographic data to confirm substituent geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
